Propyl dihydrogen phosphate

Beschreibung

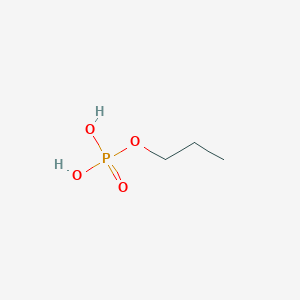

Structure

3D Structure

Eigenschaften

IUPAC Name |

propyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-2-3-7-8(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZDONKZSXBOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862717 | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-06-9 | |

| Record name | Propyl dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1623-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propyl dihydrogen phosphate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y295RBH8BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Methodologies for Propyl Dihydrogen Phosphate and Its Derivatives

Direct Esterification Approaches for Monoalkyl Phosphates

Direct esterification represents a straightforward approach to forming monoalkyl phosphates. This method generally involves the reaction of an alcohol with a phosphoric acid source, leading to the formation of a phosphate (B84403) ester bond and water as a byproduct. libretexts.org

The synthesis of propyl dihydrogen phosphate can be achieved through the direct esterification of ortho-phosphoric acid with propanol. google.com This reaction is analogous to the esterification of carboxylic acids and involves the combination of the alcohol and the acid, often with a catalyst to facilitate the reaction. sciencemadness.org The fundamental reaction is a dehydration or condensation process where a molecule of water is eliminated for each ester linkage formed. libretexts.orgsciencemadness.org

The reaction can be driven to favor the formation of the monoalkyl ester, though mixtures of mono-, di-, and trialkyl phosphates can result. libretexts.orggoogle.com To enhance the yield of the desired monoalkyl phosphate and manage the water produced, a water-entraining agent can be used in conjunction with a substoichiometric amount of a basic compound. google.com The use of pyrophosphoric acid (H₄P₂O₇) instead of orthophosphoric acid presents another viable route, reacting with an alcohol to yield the monoalkyl phosphate and orthophosphoric acid as a co-product. acs.org The general equation for this reaction is:

H₄P₂O₇ + ROH → RH₂PO₄ + H₃PO₄ acs.org

While this method is effective for long-chain alcohols, the water solubility of short-chain monoalkyl phosphates like this compound can complicate separation from the aqueous phosphoric acid co-product. acs.org High temperatures can also be employed to drive off water, though this can sometimes lead to the formation of pyrophosphates. sciencemadness.org

Table 1: Conditions for Direct Esterification of Alcohols with Phosphorylating Agents

| Alcohol | Phosphorylating Agent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Lauryl Alcohol | Phosphorus Pentoxide | Water | - | - | - |

| n-Butanol | P₂O₅ | Polyphosphoric acid | 40–85 | 2.5–24 | 45–64 |

| Methanol (B129727) | White Phosphorus / tert-butyl hydroperoxide | - | 80 | 2.5 | 80 (mono-alkyl phosphonates) |

| Aliphatic Fatty Alcohols | o-Phosphoric Acid | Basic inorganic/organic compound, water-entraining agent | - | - | - |

This table presents a summary of various direct esterification conditions for producing monoalkyl phosphates, based on available research data. google.comgoogle.comresearchgate.net

The principles of direct esterification are broadly applicable to the synthesis of phosphate esters from polyols (alcohols containing multiple hydroxyl groups). google.com Phosphoric acid and its derivatives like phosphorus pentoxide or polyphosphoric acid can react with polyols to form a variety of phosphorylated products. google.comjayabaya.ac.id For instance, a key intermediate in the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET), bis(hydroxyethyl) terephthalate (BHET), can be phosphorylated using polyphosphoric acid in an aprotic solvent to produce new monoalkyl phosphate esters. uctm.edu

In a typical procedure, the polyol is reacted with polyphosphoric acid, followed by hydrolysis of the reaction mixture to convert any remaining polyphosphoric acid to orthophosphoric acid. uctm.edu The resulting monoalkyl phosphate can then be purified. uctm.edu This approach is valuable for creating functionalized phosphate esters where the alkyl chain contains other chemical moieties derived from the parent polyol. uctm.edu For example, the reaction of epoxidized soybean oil with phosphoric acid not only catalyzes the ring-opening of the epoxide but also incorporates phosphate ester functionality into the resulting soy-polyol. jayabaya.ac.id

Indirect Synthesis Routes and Precursor Chemistry

Indirect methods for synthesizing monoalkyl phosphates often involve the use of more reactive phosphorus precursors, which are subsequently modified to yield the final product. These routes can offer greater control over the reaction and may be necessary for substrates that are incompatible with direct esterification conditions.

A common and effective indirect route involves the reaction of an alcohol with phosphorus oxychloride (POCl₃) to form an intermediate phosphorodichloridate, which is then hydrolyzed to the dihydrogen phosphate. nih.gov This method allows for the synthesis of monoalkyl phosphates in a single continuous operation. nih.gov The alcohol first displaces one chlorine atom from POCl₃, creating an alkyl phosphorodichloridate. Subsequent hydrolysis of the two remaining P-Cl bonds yields the desired monoalkyl dihydrogen phosphate.

The general scheme is as follows:

ROH + POCl₃ → R-O-P(O)Cl₂ + HCl

R-O-P(O)Cl₂ + 2H₂O → R-O-P(O)(OH)₂ + 2HCl

This process has been successfully used for the alkylphosphorylation of sensitive molecules like nucleosides. nih.gov The stability of aryl phosphorodichloridates is generally greater than their alkyl counterparts due to steric hindrance, which makes the alkyl derivatives more susceptible to rapid hydrolysis. Careful control of reaction conditions, particularly moisture, is crucial to prevent premature and uncontrolled hydrolysis.

Table 2: Synthesis of Phosphate Esters via Phosphorodichloridate Intermediates

| Starting Nucleophile | Phosphorylating Agent | Solvent/Conditions | Intermediate | Final Product Class |

|---|---|---|---|---|

| 1-beta-D-arabinofuranosylcytosine (ara-C) | POCl₃ | Trimethyl or triethyl phosphate, then addition of alcohol | Phosphorodichloridate | Lipophilic 5'-(alkyl phosphate) esters |

| Methanol | POCl₃ | - | Methoxy phosphorodichloridate | Mixed alkyl, aryl, aminothiazolyl phosphoramidate |

This table illustrates the use of phosphorodichloridate intermediates in the synthesis of complex phosphate esters. nih.govresearchgate.net

Poly-condensation Reactions Involving Alkyl Dihydrogen Phosphates

Polycondensation reactions can be employed to create polymers with repeating phosphate units in their backbone, known as polyphosphoesters. acs.org While many polycondensation routes start with phosphoric acid and a diol, it is also conceptually feasible for alkyl dihydrogen phosphates themselves to act as monomers. encyclopedia.pub In such a scenario, the hydroxyl groups on the phosphate moiety of one monomer would react with the hydroxyl group of another molecule, eliminating water to form a phosphoanhydride bond.

More commonly, polycondensation involves reacting a diol with a phosphorus-containing compound. encyclopedia.pub For example, the reaction of H₃PO₄ with ethylene (B1197577) glycol initially leads to the formation of mono- and di-hydroxyethyl phosphates. encyclopedia.pub At higher temperatures and with prolonged reaction times, these monomers can undergo condensation to form low molecular weight polymers. encyclopedia.pub The formation of these polymers, known as poly(alkylene phosphates), is a complex process that can be accompanied by side reactions like ether bond formation. encyclopedia.pub Ammonium (B1175870) polyphosphates (APP) are inorganic polymers formed through the condensation of monoammonium or diammonium phosphate, often with a condensing agent like urea. au.dk This process highlights how phosphate monomers can be polymerized into long chains. au.dk

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives allows for the introduction of specific chemical properties tailored for various applications. These functional groups can be part of the propyl chain itself or attached to the phosphate group.

For instance, a hydroxyl group can be incorporated into the alkyl chain, as seen in 3-hydroxythis compound. chemsynthesis.com The synthesis of such molecules can be achieved by selecting a functionalized starting alcohol, in this case, 1,3-propanediol, and controlling the reaction conditions to favor phosphorylation of only one hydroxyl group. Selective phosphorylation of primary alcohols in the presence of other functional groups or secondary alcohols is a key challenge. researchgate.net

Other functionalities can also be introduced. The synthesis of lipophilic 5'-(alkyl phosphate) esters of nucleosides like cytarabine (B982) (ara-C) as potential prodrugs demonstrates the attachment of complex biological molecules. nih.gov In these syntheses, a functional molecule is first phosphorylated to create a dihydrogen phosphate derivative, which can then be further modified. nih.gov For example, [3-(1H-imidazol-5-yl)-2-oxo-propyl] dihydrogen phosphate is a complex derivative whose synthesis presents significant challenges but holds potential for biochemical and medicinal applications due to the presence of both imidazole (B134444) and phosphate groups. solubilityofthings.com The synthesis of such intricate molecules often requires multi-step procedures and careful selection of protecting groups and reaction pathways. solubilityofthings.comnih.gov

Ionic Liquid Synthesis Featuring this compound Moieties

Ionic liquids (ILs) are salts with melting points below 100°C, and their unique properties have made them attractive as solvents and catalysts. The incorporation of a dihydrogen phosphate anion, particularly with a propyl group on the cation, allows for the creation of task-specific ILs. The synthesis of these ILs generally follows pathways such as metathesis reactions or acid-base neutralizations. researchgate.netpsu.edu A primary challenge in these syntheses is the exclusion of moisture, as even water-stable ILs can absorb water, potentially leading to side reactions. diva-portal.org

Several novel ionic liquids featuring a dihydrogen phosphate anion have been synthesized and characterized. researchgate.net For instance, imidazolium-based ILs are common. The synthesis of N-(3-silicapropyl) imidazolium (B1220033) dihydrogen phosphate ([Sipim]H2PO4) involves grafting a propyl imidazolium precursor onto a silica (B1680970) support, demonstrating a method to create heterogeneous ionic liquid catalysts. scirp.org Another example is 1-(3-cyanopropyl)-3-methylimidazolium dihydrogen phosphate, which was synthesized via a metathesis reaction and its structure confirmed by ¹H NMR. researchgate.net

Ammonium-based cations are also utilized. Triethylammonium dihydrogen phosphate can be synthesized through a straightforward acid-base neutralization reaction where phosphoric acid is added to triethylamine. psu.edu This method is often high-yielding and uses readily available starting materials. psu.edu

Below is a table summarizing examples of such ionic liquids and their synthetic methods.

Table 1: Examples of Ionic Liquids with Dihydrogen Phosphate Moieties| Cation Structure | Anion | Compound Name/Abbreviation | Synthetic Method | Source(s) |

|---|---|---|---|---|

| N-(3-silicapropyl) imidazolium | H₂PO₄⁻ | [Sipim]H₂PO₄ | Grafting onto silica | scirp.org |

| 1-(3-cyanopropyl)-3-methylimidazolium | H₂PO₄⁻ | CPMIM DHP | Metathesis reaction | researchgate.net |

| Triethylammonium | H₂PO₄⁻ | [Et₃NH][H₂PO₄] | Acid-base neutralization | psu.edu |

| Trimethylammonium | H₂PO₄⁻ | [Me₃NH][H₂PO₄] | Acid-base neutralization | psu.edu |

Inorganic-Organic Hybrid Catalyst Construction Incorporating this compound Functionalities

Inorganic-organic hybrid materials combine the properties of both components, offering advantages such as high stability, tunable functionalities, and improved catalytic activity. researchgate.net Incorporating this compound functionalities into these structures creates catalysts with accessible acidic sites (H₂PO₄⁻) that can facilitate various organic transformations. chemmethod.com

A notable example is the construction of a nano-hybrid catalyst where a propyl-functionalized organic diamine moiety is grafted onto nano-silica and subsequently treated with phosphoric acid. chemmethod.com The synthesis of this catalyst, named Si-propyl-functionalized N¹,N¹,N²,N²-tetramethylethane-1,2-diamine-N¹,N²-diium chloride dihydrogen phosphate grafted with nano-silica (SPTCDS), involves a multi-step process:

Reaction of (3-Chloropropyl)trimethoxysilane with N¹,N¹,N²,N²-tetramethylethane-1,2-diamine.

Grafting the resulting product onto a nano-silica support.

Addition of phosphoric acid (H₃PO₄) to introduce the dihydrogen phosphate functionality. chemmethod.com

The structure and composition of such hybrid catalysts are typically verified using a suite of analytical techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), field emission scanning electron microscopy (FE-SEM), and energy-dispersive X-ray spectroscopy (EDX). chemmethod.com Another approach involves immobilizing propyl imidazolium dihydrogen phosphate onto a silica surface, creating a recyclable heterogeneous catalyst. scirp.org The synthesis of magnetite-dihydrogen phosphate nanoparticles provides another route to heterogeneous catalysts, highlighting the versatility of immobilizing the dihydrogen phosphate group on inorganic supports. researchgate.net

The table below details examples of these hybrid catalysts.

Table 2: Examples of Inorganic-Organic Hybrid Catalysts| Catalyst Name/Description | Organic Component | Inorganic Support | Key Synthetic Step | Source(s) |

|---|---|---|---|---|

| SPTCDS | Propyl-functionalized diamine | Nano-silica | Reaction with H₃PO₄ to add the H₂PO₄⁻ group | chemmethod.com |

| Silica-grafted N-propyl-imidazolium dihydrogen phosphate | N-propyl-imidazolium | Silica | Grafting of the ionic liquid precursor | scirp.org |

| Magnetite-dihydrogen phosphate | Dihydrogen phosphate | Silica-coated magnetite nanoparticles | Supporting dihydrogen phosphate ions on the nanoparticle | researchgate.net |

Synthetic Challenges and Methodological Innovations for Complex this compound Analogs

The synthesis of alkyl dihydrogen phosphates, including this compound and its more complex analogs, presents several challenges. A primary issue is the competitive formation of undesired di- and tri-substituted phosphates, as well as pyrophosphates, which can complicate purification and reduce yields. thieme-connect.de The synthesis of intricate molecules, such as phosphorylated inositols or nucleoside prodrugs, introduces further difficulties related to regioselectivity and stereoselectivity. acs.orgpsu.edu

Synthetic Challenges:

Over-phosphorylation: The presence of multiple hydroxyl groups in a precursor molecule can lead to the formation of poly-phosphorylated byproducts.

Pyrophosphate Formation: Side reactions can lead to the condensation of two phosphate monoesters, forming pyrophosphates. thieme-connect.de

Regioselectivity: In complex molecules with multiple potential phosphorylation sites, achieving reaction at the desired position while leaving others untouched is a significant hurdle. An unexpected but highly regioselective dephosphorylation was observed during the synthesis of a complex quinolinone derivative, highlighting the challenge of controlling reactivity. mdpi.com

Stereoselectivity: When the phosphorus atom becomes a chiral center upon substitution, controlling the formation of Rp and Sp isomers is crucial, especially for biologically active compounds like nucleoside prodrugs. acs.org

Instability: The presence of neighboring functional groups can lead to instability. For example, a nearby hydroxyl group can cause cleavage of the phosphate ester. acs.org Prolonged reaction times can also cause side reactions, such as cyclization followed by hydrolysis. psu.edu

Methodological Innovations: To overcome these challenges, several innovative strategies have been developed:

Use of Protecting Groups: A valuable method for preparing alkyl dihydrogen phosphates involves using phosphate triesters with two cleavable groups. This approach prevents the formation of di- and tri-esters and allows for the clean isolation of the desired monoester after deprotection. thieme-connect.de

Advanced Phosphorylating Agents: The development of specific phosphorylating agents, such as bis(POM)-phosphorochloridate, provides a more controlled route for introducing the phosphate group, improving yields in the synthesis of complex prodrugs. acs.org

H-Phosphonate Chemistry: The use of H-phosphonate intermediates, which are subsequently oxidized, offers an alternative pathway for phosphorylation. This has been applied to the synthesis of oligonucleotide 5'-monophosphates on a polymer support. thieme-connect.de

Enzymatic Synthesis: To address issues like poor diastereoselectivity, enzymatic glycosylation methods have been developed, offering highly stereoselective routes to complex nucleoside analogs. sfu.ca

These innovations are critical for streamlining the synthesis of complex molecules, making them more efficient and scalable for research and potential applications. sfu.ca

Mechanistic Investigations of Propyl Dihydrogen Phosphate Reactivity

Reaction Mechanisms in Organic Synthesis Mediated by Propyl Dihydrogen Phosphate (B84403)

While simple alkyl dihydrogen phosphates are not broadly used as standalone catalysts in general organic synthesis, their functional group is a key component in more complex catalytic systems. The dihydrogen phosphate moiety can act as a Brønsted acid, facilitating reactions that require proton donation.

A notable example is the use of a silica-based nano-hybrid catalyst featuring a propyl-functionalized dihydrogen phosphate group. This catalyst, named Si-propyl-functionalized N¹,N¹,N²,N²-tetramethylethane-1,2-diamine-N¹,N²-diium chloride dihydrogen phosphate grafted with nano-silica (SPTCDS), has been effectively used in the solvent-free synthesis of bis(6-amino-1,3-dimethyluracil-5-yl) methanes. chemmethod.comchemmethod.com The reaction involves the condensation of 6-amino-1,3-dimethyluracil (B104193) with various aryl aldehydes. chemmethod.comresearchgate.netrsc.org

The proposed mechanism highlights the dual role of the dihydrogen phosphate group on the catalyst chemmethod.comchemmethod.com:

Electrophile Activation: The acidic protons of the dihydrogen phosphate group activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the 6-amino-1,3-dimethyluracil.

Facilitation of Dehydration: The acidic hydrogen also protonates the hydroxyl group of the intermediate, converting it into a good leaving group (water) and promoting the final dehydration step to form the methane-bridged product.

This illustrates how the fundamental acidity of the dihydrogen phosphate group, supported by a propyl linker to a solid support, can be harnessed for efficient organic transformations.

Enzymatic Reaction Mechanisms Involving Propyl Dihydrogen Phosphate Derivatives

Derivatives of this compound are key intermediates in certain metabolic pathways, and understanding their enzymatic transformations provides insight into fundamental biochemical processes.

Imidazoleglycerol-phosphate dehydratase (IGPD) is a crucial enzyme in the histidine biosynthesis pathway, which is essential for plants and microorganisms. wpmucdn.comnih.govresearchgate.net This enzyme catalyzes the dehydration of imidazoleglycerol phosphate (IGP), a substituted this compound derivative, to produce imidazoleacetol phosphate (IAP). wpmucdn.comnih.govresearchgate.netwhiterose.ac.uknih.govpdbj.org

The reaction is of significant biochemical interest because it involves the removal of a non-acidic hydrogen atom. The proposed mechanism suggests that the reaction proceeds through a diazafulvene intermediate. wpmucdn.comresearchgate.net This is supported by the fact that potent inhibitors of IGPD, such as triazole-phosphonates, are structurally and electronically similar to this proposed intermediate. wpmucdn.com The enzyme shows strict stereoselectivity for the D-erythro diastereoisomer of IGP. researchgate.net

The catalytic activity of IGPD is critically dependent on the presence of metal ions, specifically a novel dimanganese (Mn(II)) cluster at the active site. wpmucdn.comnih.govresearchgate.netwhiterose.ac.uknih.govpdbj.orgresearchgate.net These manganese ions are essential not only for the structural integrity of the enzyme, promoting the assembly of the active 24-mer from inactive trimeric precursors, but also for the chemical catalysis itself. wpmucdn.com

High-resolution crystal structures have revealed that the binding of the substrate, IGP, triggers a change in the coordination state of one of the Mn(II) ions from a six-coordinate to a five-coordinate species. whiterose.ac.uknih.govpdbj.org This switch is a key step in priming the active site for catalysis, as it facilitates the formation of a high-energy imidazolate intermediate. whiterose.ac.uknih.govpdbj.org The coordination of the manganese ions is managed by two imperfectly repeated histidine-rich sequence motifs within the enzyme. wpmucdn.com This intricate interplay between the metal ions and the enzyme structure underscores how metalloenzymes can manipulate the coordination chemistry of metal ions to drive complex chemical reactions. whiterose.ac.uknih.gov

Table 1: Key Components in the IGPD Active Site and their Roles

| Component | Role in Catalysis | References |

| Imidazoleglycerol Phosphate (IGP) | Substrate (a substituted this compound derivative) | wpmucdn.comnih.govresearchgate.netwhiterose.ac.uknih.gov |

| Mn(II) Cluster | Essential for enzyme assembly and chemical catalysis | wpmucdn.comnih.govresearchgate.netwhiterose.ac.uknih.govpdbj.org |

| Histidine-rich Motifs | Coordinate the Mn(II) ions in the active site | wpmucdn.com |

| Arginine Residues | Involved in binding the phosphate group of the substrate | nih.gov |

Dephosphorylation Mechanisms of Phosphate Prodrugs and Related Systems

Phosphate esters are commonly used as prodrugs to enhance the solubility and pharmacokinetic properties of therapeutic compounds. The in vivo efficacy of these prodrugs relies on their efficient dephosphorylation to release the active drug. This process is often mediated by enzymes such as alkaline phosphatases. google.comacs.org

The dephosphorylation mechanism can also be studied under non-enzymatic conditions. For instance, the dephosphorylation of a diphosphate (B83284) compound in a methanol (B129727) solution has been shown to proceed through nucleophilic substitution. mdpi.com In this case, methanol acts as a nucleophile, attacking the benzyl (B1604629) groups of a dibenzylphosphoryl moiety, leading to their cleavage and the eventual release of the phosphate group. mdpi.com

For phosphate prodrugs, the metabolic activation pathways are crucial. A common strategy is the "kinase bypass" approach, where a monophosphorylated drug is delivered into the cell. acs.org This is advantageous because monophosphates are often better substrates for the cellular kinases that will further phosphorylate the drug to its active di- or triphosphate form. acs.org The cleavage of the prodrug moiety can occur through various mechanisms, including enzymatic hydrolysis by esterases or carboxypeptidases, followed by spontaneous chemical breakdown. acs.org While simple alkyl esters can be resistant to in vivo hydrolysis, acyloxyalkyl esters are designed to be readily cleaved by esterases. google.com

Hydrolysis Pathways of Alkyl Dihydrogen Phosphates and Analogs

The hydrolysis of alkyl dihydrogen phosphates, including this compound, can proceed through different pathways depending on the reaction conditions, particularly the pH. These esters are generally quite stable, with the dianionic form having an estimated hydrolysis lifetime of over 10¹² years at room temperature. oup.com

The hydrolysis can be catalyzed by acid. Studies on various alkyl dihydrogen phosphates, such as methyl, ethyl, and isopropyl esters, have provided insights into the mechanisms. rsc.orgacs.org In strongly acidic solutions, the rate of hydrolysis of primary alkyl dihydrogen phosphates like the ethyl ester is proportional to the acid concentration. acs.org In contrast, for tertiary alkyl esters, the rate is proportional to the Hammett acidity function, Ho. acs.org Isothis compound exhibits intermediate behavior. acs.org

The hydrolysis can proceed via two main pathways, involving either phosphorus-oxygen (P-O) or carbon-oxygen (C-O) bond fission. For neopentyl dihydrogen phosphate, acid-catalyzed hydrolysis occurs with P-O bond fission. rsc.org In contrast, for methyl dihydrogen phosphate in the presence of halide ions, the reaction proceeds with C-O bond fission via an SN2 mechanism. rsc.org The hydrolysis of triethyl phosphate in neutral water also proceeds with C-O bond cleavage. cdnsciencepub.com

Enzymes like alkaline phosphatase can significantly accelerate the hydrolysis of alkyl phosphates. nih.govacs.org The rate of enzymatic hydrolysis is influenced by the nature of the alkyl group. For example, the presence of electron-withdrawing fluorine atoms in polyfluorinated alkyl phosphates enhances the leaving group ability of the corresponding alcohol, leading to a faster hydrolysis rate compared to their non-fluorinated counterparts. oup.comnih.gov The Brønsted correlation for the alkaline phosphatase-catalyzed hydrolysis of phosphate monoesters, with a βlg of -0.85, suggests a transition state with significant dissociative character. nih.govacs.org

Table 2: Comparison of Hydrolysis Parameters for Different Alkyl Phosphates

| Compound | Conditions | Key Findings | References |

| Ethyl Dihydrogen Phosphate | Strongly acidic | Rate proportional to acid concentration | acs.org |

| Isothis compound | Strongly acidic | Rate proportional to Hammett acidity function (Ho) | acs.org |

| Neopentyl Dihydrogen Phosphate | Strongly acidic | P-O bond fission | rsc.org |

| Methyl Dihydrogen Phosphate | Strongly acidic with halide ions | C-O bond fission (SN2) | rsc.org |

| Triethyl Phosphate | Neutral water | C-O bond cleavage | cdnsciencepub.com |

| Polyfluorinated Alkyl Phosphates | Enzymatic (Alkaline Phosphatase) | Faster hydrolysis than hydrogenated analogs | oup.comnih.gov |

Catalytic Action of this compound in Acid-Catalyzed Transformations

The dihydrogen phosphate group (–OPO(OH)₂) is acidic and can be utilized as a catalytic moiety in acid-catalyzed reactions. While this compound itself is not a common catalyst, related compounds demonstrate this principle. For example, potassium dihydrogen phosphate has been used as an acid catalyst in the synthesis of α-hydroxyphosphonates. mdpi.com The proposed mechanism involves the protonation of a carbonyl group by the acidic catalyst, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. mdpi.com

Similarly, a silica-grafted catalyst with a propyl-functionalized dihydrogen phosphate group has been shown to be an effective acid catalyst in the synthesis of bis(6-amino-1,3-dimethyluracil-5-yl) methanes, as discussed in section 3.1. chemmethod.comchemmethod.com The acidic nature of the dihydrogen phosphate is central to its catalytic activity in this transformation. chemmethod.comchemmethod.com This demonstrates that by immobilizing the this compound unit onto a solid support, a recyclable and efficient heterogeneous acid catalyst can be created.

Activation of Electrophiles via Acidic Phosphate Hydrogens

A fundamental principle in Brønsted acid catalysis is the activation of electrophiles. youtube.com Acids engage with electrophilic starting materials to increase their reactivity, typically by protonation. This process lowers the activation energy for a subsequent reaction step. youtube.com In the context of this compound, the two hydroxyl groups on the phosphorus atom serve as the source of acidic protons.

The general mechanism involves the protonation of an electrophile, which enhances its electron-accepting ability. youtube.com This activation makes the electrophile more susceptible to nucleophilic attack. Dihydrogen phosphate-based systems can activate a variety of electrophiles. For instance, research has shown that even a relatively weak Brønsted acid like potassium dihydrogen phosphate can activate cumulene-enes to promote cyclization reactions, leading to the formation of cyclopentenones bearing an exocyclic allene. rsc.org Similarly, chiral phosphoric acids, which share the dihydrogen phosphate functional group, are effective in activating electrophiles like imines and silyl (B83357) enol ethers by protonating them. nih.govnih.gov This protonation step is crucial for initiating reactions such as transfer hydrogenations and asymmetric protonations. nih.govnih.gov

The acidic hydrogens of this compound can therefore activate electrophiles by direct proton transfer, forming a more reactive, positively charged intermediate. This principle is central to its function in acid-catalyzed transformations. The strength of the interaction and the efficiency of the activation can be influenced by factors such as the nature of the electrophile and the reaction conditions.

Brønsted Acid Catalysis by Dihydrogen Phosphate-Based Systems

Dihydrogen phosphate-based systems, including chiral phosphoric acids (CPAs), are powerful Brønsted acid catalysts for a range of organic reactions. nih.govnih.gov Their catalytic activity stems from their ability to donate a proton to a substrate, facilitating its transformation, and then being regenerated in a catalytic cycle.

A general catalytic cycle for reactions catalyzed by these phosphoric acids can be illustrated by the transfer hydrogenation of an imine. nih.gov

Protonation: The Brønsted acid catalyst first protonates the electrophilic substrate (e.g., an imine), forming a precatalytic, protonated intermediate. youtube.comnih.gov

Nucleophilic Attack: The activated intermediate then reacts with a nucleophile. In the case of transfer hydrogenation, a Hantzsch ester acts as the hydride source (nucleophile) to reduce the protonated imine, forming the product amine. nih.gov

Catalyst Regeneration: A final proton transfer step regenerates the acid catalyst, allowing it to enter another catalytic cycle. youtube.comnih.gov

This mechanism has been applied to various reactions where the acidity of other catalysts is insufficient to activate the substrates. nih.gov For example, in the asymmetric protonation of silyl enol ethers, a chiral phosphoric acid catalyst protonates the substrate to form a chiral ion pair intermediate, which subsequently reacts to yield the final ketone product and regenerate the catalyst. nih.gov The success of these catalytic systems is highly dependent on the acidity of the phosphate group and its ability to form key hydrogen-bonding interactions within the transition state. nih.gov this compound, as a member of this class, is expected to operate via a similar mechanistic framework, leveraging its Brønsted acidity to catalyze reactions involving electrophilic activation.

Research Findings on Dihydrogen Phosphate-Based Catalysis

| Reaction Type | Electrophile | Catalyst System | Key Finding |

|---|---|---|---|

| Transfer Hydrogenation | Imine | Chiral Phosphoric Acid (CPA) | The catalyst protonates the imine, which is then reduced by a Hantzsch ester. nih.gov |

| Asymmetric Protonation | Silyl Enol Ether | Chiral Brønsted Acid (Phosphoric Acid) | Catalyst protonates the silyl enol ether to form an intermediary chiral ion pair. nih.gov |

| Nazarov-type Cyclization | Allenol | Brønsted Acid | An electron-rich aryl group can be activated to undergo cyclization. rsc.org |

| Cyclization | Cumulene-ene | Potassium Dihydrogen Phosphate | A weak Brønsted acid can selectively activate cumulenes to afford cyclopentenones. rsc.org |

Advanced Spectroscopic and Structural Characterization of Propyl Dihydrogen Phosphate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. For propyl dihydrogen phosphate (B84403), analysis of proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) nuclei offers a comprehensive structural profile.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of propyl dihydrogen phosphate is used to identify the different types of protons and their neighboring environments within the propyl chain. The spectrum is expected to show three distinct sets of signals corresponding to the methyl (CH₃) and the two methylene (B1212753) (CH₂) groups.

-CH₃ Protons: The terminal methyl protons would appear as a triplet due to spin-spin coupling with the adjacent methylene (-CH₂-) group.

-CH₂- (central) Protons: The middle methylene protons would exhibit a more complex multiplet, likely a sextet, as they are coupled to both the terminal methyl protons and the methylene protons adjacent to the oxygen.

-CH₂-O- Protons: The methylene protons directly attached to the phosphate ester oxygen would appear as a multiplet, typically a triplet from coupling with the central methylene group. This signal may experience additional splitting or broadening due to coupling with the phosphorus nucleus (³JH-P coupling).

P-OH Protons: The acidic protons on the phosphate group are typically broad and may exchange with solvent, often appearing as a broad singlet. Their chemical shift is highly dependent on concentration and the solvent used.

The chemical shifts are influenced by the electronegative phosphate group, which deshields adjacent protons, causing them to resonate at a higher frequency (downfield).

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant |

| CH₃ | ~0.9 | Triplet (t) | J |

| -CH₂- (central) | ~1.6 | Sextet (sxt) | J |

| -CH₂-O- | ~3.8 | Triplet of doublets (td) or Multiplet (m) | J, ³JH-P |

| P-(OH)₂ | Variable (broad) | Singlet (br s) | N/A |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR provides information on the carbon backbone of the molecule. For this compound, three distinct signals are expected, corresponding to the three non-equivalent carbon atoms of the propyl group. nih.gov

C1 (-CH₂-O-): The carbon atom directly bonded to the ester oxygen is the most deshielded due to the oxygen's high electronegativity. It will also exhibit coupling to the phosphorus nucleus (²JC-P).

C2 (-CH₂-): The central carbon atom will be less deshielded than C1. It may show a smaller coupling to the phosphorus nucleus (³JC-P).

C3 (-CH₃): The terminal methyl carbon is the most shielded and will appear at the lowest chemical shift (upfield).

The presence of exactly three signals in the spectrum confirms the simple n-propyl structure.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂O) | ~65-70 |

| C2 (-CH₂-) | ~20-25 |

| C3 (-CH₃) | ~10-15 |

Phosphorus (³¹P) NMR Analysis for Phosphate Anion Interactions

Phosphorus-31 NMR is an exceptionally powerful and direct method for studying the phosphate group. nih.gov Since ³¹P is a 100% abundant, spin-1/2 nucleus, the technique is highly sensitive. In this compound, the spectrum would typically show a single resonance, the chemical shift of which is highly indicative of the local electronic environment of the phosphorus atom.

This technique is particularly valuable for analyzing the interactions of the phosphate anion. The ³¹P chemical shift is sensitive to:

pH and Protonation State: The degree of protonation of the phosphate group (H₂PO₄⁻, HPO₄²⁻) significantly alters the electronic shielding and thus the chemical shift.

Solvent Effects: The nature of the solvent can influence the chemical shift through hydrogen bonding and other intermolecular interactions.

Counter-ion Binding: The binding of metal ions or other cations to the phosphate oxygen atoms can be monitored by changes in the ³¹P chemical shift.

Hydrolytic Stability: ³¹P NMR can be used to monitor the hydrolysis of the phosphate ester bond, as the chemical shift of the resulting inorganic phosphate is distinct from that of the organic phosphate ester. rsc.orgrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Studies

FT-IR spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. It is an excellent tool for identifying the functional groups present in this compound. The spectrum is characterized by specific absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Key expected vibrational bands include:

O-H Stretching: A very broad and strong absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups in the P-(OH)₂ moiety.

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl group.

P=O Stretching: A strong absorption band typically found between 1300 cm⁻¹ and 1200 cm⁻¹ is assigned to the P=O double bond stretch. Its position can be influenced by hydrogen bonding.

P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C linkage are expected in the 1050-950 cm⁻¹ region.

P-O(H) Stretching: Vibrations associated with the P-O single bonds of the dihydrogen phosphate group typically appear in the 950-850 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3400 - 2500 | Strong, Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium to Strong |

| P=O stretch | 1300 - 1200 | Strong |

| C-H bend | 1470 - 1370 | Medium |

| P-O-C stretch | 1050 - 950 | Strong |

| P-O(H) stretch | 950 - 850 | Strong |

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing the exact position of each atom.

This analysis yields:

Molecular Structure: Unambiguous confirmation of the atomic connectivity.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, P-O, P=O) and bond angles, defining the geometry of the propyl chain and the tetrahedral nature of the phosphate group.

Conformation: The specific torsion angles that describe the three-dimensional shape (conformation) of the propyl chain in the crystalline state.

Table 4: Structural Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The set of symmetry operations that describe the crystal's symmetry. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (in Ångströms). |

| Bond Angles | The angle formed by three connected atoms (in degrees). |

| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |

| Hydrogen Bond Geometry | The donor-acceptor distances and angles for all hydrogen bonds. |

Mass Spectrometry for Identification and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of analytes. It is widely used for the identification of organophosphorus compounds and the characterization of their degradation products formed in various matrices.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile, and non-volatile compounds like this compound. ESI allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the clear detection of the molecular ion. This is crucial for confirming the identity of the parent compound. researchgate.nethplc.eu ESI-MS has been effectively used in the analysis of various organophosphates, including degradation products found in batteries and adducts formed with proteins. researchgate.netnih.gov

The technique is highly sensitive and can be used to monitor for known degradation products, such as those resulting from hydrolysis. For instance, in the degradation of organophosphate triesters, the corresponding diesters and monoesters are expected products. nih.gov In the case of this compound, ESI-MS can detect the parent ion as well as key fragments. The fragmentation pattern observed in the mass spectrum provides structural information. For alkyl phosphates, fragmentation can be influenced by the size of the alkyl group and often involves the loss of the phosphoester group. nih.gov The analysis is typically performed in negative ion mode to detect the deprotonated molecule [M-H]⁻, although positive ion mode can also be used. nih.gov

Combining liquid chromatography (LC) with high-resolution mass spectrometry (HRMS), particularly using an Orbitrap mass analyzer, provides a highly specific and sensitive platform for the analysis of complex mixtures. nih.gov LC separates the components of a mixture prior to their introduction into the mass spectrometer, while the Orbitrap analyzer delivers high-resolution and accurate mass data, often with mass errors of less than 1-2 ppm. nih.govbham.ac.uk This level of accuracy is critical for determining the elemental composition of an unknown analyte, significantly increasing confidence in its identification. bohrium.comresearchgate.net

LC-Orbitrap HRMS is exceptionally powerful for identifying novel pollutants and degradation products without the need for reference standards, a process known as non-target screening. researchgate.netnih.gov The fragmentation pathways of organophosphorus compounds have been studied extensively using this technology. bohrium.comnih.gov For alkyl phosphates, a common fragmentation pathway involves successive McLafferty hydrogen rearrangements, where the alkyl substituents are cleaved, often leading to the formation of a structurally stable [H₄PO₄]⁺ ion (m/z 98.9845). bohrium.comresearchgate.net The high-resolution capability ensures that the measured mass of these fragment ions can be accurately matched to their theoretical formula. mdpi.com This methodology has been successfully applied to identify metabolites of organophosphorus flame retardants in biological systems and degradation products in environmental samples. bham.ac.ukascelibrary.org

Interactive Table: Common Fragmentation Data for Alkyl Phosphates in LC-HRMS This table provides examples of precursor ions and characteristic fragment ions observed during the analysis of alkyl organophosphorus compounds.

| Compound Type | Precursor Ion | Fragmentation Pathway | Characteristic Fragment Ion | m/z (Exact Mass) | Ref. |

| Alkyl Phosphates | [M+H]⁺ | McLafferty Rearrangements | [H₄PO₄]⁺ | 98.9845 | bohrium.comresearchgate.net |

| Halogenated Alkyl Phosphates | [M+H]⁺ | McLafferty Rearrangements | [H₄PO₄]⁺ | 98.9845 | bohrium.comresearchgate.net |

| Aromatic Phosphates | [M+H]⁺ | C-O or P-O bond cleavage | [C₆H₇O]⁺ | 95.0495 | bohrium.comresearchgate.net |

Thermal Analysis Techniques for Hybrid Materials (Thermogravimetry, Differential Thermal Gravimetry)

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of materials. For hybrid materials incorporating organophosphates, such as flame-retardant polymers, Thermogravimetry (TGA) and Differential Thermal Gravimetry (DTG) provide critical data on how the material behaves when subjected to heat. nih.govacs.org

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nih.gov The resulting TGA curve provides information on decomposition temperatures, the amount of volatile components, and the quantity of residual char at the end of the analysis. nih.gov A higher char yield is often associated with improved flame retardancy, as the char layer acts as a barrier, inhibiting the transfer of heat and combustible gases. nih.govfrontiersin.org

DTG is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. The peaks in the DTG curve indicate the temperatures at which the rate of decomposition is at its maximum, allowing for the clear identification of distinct decomposition steps. nih.gov

In studies of epoxy resins modified with organophosphorus compounds, TGA and DTG have been used to evaluate their thermal stability. nih.govrsc.org The analysis reveals how the addition of the phosphate affects the decomposition profile of the polymer. Typically, phosphorus-based flame retardants can lower the initial decomposition temperature but increase the final char residue, a mechanism known as condensed-phase action. nih.govfrontiersin.org

Interactive Table: Thermal Decomposition Data for Epoxy Resin with Organophosphorus Additives The following table presents representative TGA/DTG data for an epoxy material, both unmodified and modified with an organophosphorus flame retardant, illustrating the typical parameters measured.

| Material | Onset Decomposition Temp. (°C) | Temp. of Max. Decomposition Rate (°C) | Max. Rate of Mass Loss (%/min) | Char Yield at 800°C (%) | Ref. |

| Unmodified Epoxy Resin | 350 | 375 | 45 | 15 | nih.gov |

| Epoxy + Organophosphate | 330 | 360 (1st stage), 450 (2nd stage) | 30 (1st stage), 15 (2nd stage) | 25 | nih.gov |

Computational and Theoretical Chemistry Approaches to Propyl Dihydrogen Phosphate

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse in quantum chemistry and materials science for calculating molecular geometries, vibrational frequencies, and electronic properties. science.govtandfonline.com For propyl dihydrogen phosphate (B84403), DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), LANL2DZ), are used to determine its most stable three-dimensional structure (structural optimization). researchgate.netscience.gov

The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with experimental data, if available, to validate the computational model. lpnu.ua DFT is also instrumental in elucidating the electronic properties of propyl dihydrogen phosphate. It allows for the calculation of the total electron density, the molecular electrostatic potential, and the energies of the frontier molecular orbitals. researchgate.net These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Representative Theoretical Geometrical Parameters for a Dihydrogen Phosphate Compound

| Parameter | Bond Length (Å) - Theoretical | Bond Length (Å) - Experimental |

|---|---|---|

| P-O1 | 1.50 | 1.51 |

| P-O2 | 1.56 | 1.57 |

| P-O3 | 1.56 | 1.57 |

| P-O4 | 1.50 | 1.51 |

| O-H | 0.98 | 0.97 |

Note: This table presents hypothetical yet representative data for a dihydrogen phosphate compound based on typical DFT calculation results and their comparison with experimental X-ray diffraction data. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. ossila.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. tandfonline.com For this compound, FMO analysis can predict its reactivity towards other chemical species and its potential for charge transfer interactions. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 4.35 |

| Chemical Hardness (η) | 3.15 |

Note: These are illustrative values. Actual values would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uctm.edulibretexts.org The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). lpnu.ualibretexts.org

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the phosphate group, indicating their role as hydrogen bond acceptors. uctm.eduacs.org The hydrogen atoms of the hydroxyl groups would exhibit positive potential, marking them as hydrogen bond donors. lpnu.uaacs.org Charge distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charges on each atom, providing a more detailed picture of the charge distribution within the molecule. lpnu.uaresearchgate.net

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal. biointerfaceresearch.comscirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm, di, and de onto this surface, one can identify and analyze different types of intermolecular contacts and their relative importance. biointerfaceresearch.com

The Noncovalent Interaction (NCI) index is a computational tool that allows for the visualization and characterization of weak, noncovalent interactions in real space. nih.govresearchgate.net It is based on the electron density and its derivatives. NCI analysis generates 3D isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonds, color-coded to indicate the strength of the interaction. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org Within QTAIM, the presence of a bond critical point (BCP) between two atoms is indicative of a chemical interaction. researchgate.net The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can be used to classify the nature and strength of the interaction, including hydrogen bonds. researchgate.netresearchgate.net For this compound, QTAIM and NCI analyses can provide a detailed and quantitative understanding of the hydrogen bonding network and other noncovalent forces that govern its structure and properties. eurjchem.comresearchgate.net

Hydrogen bonding in systems like this compound is not merely an electrostatic interaction but also involves charge transfer and orbital overlap. nih.govresearchgate.net Natural Bond Orbital (NBO) analysis is a computational technique used to study these aspects. It analyzes the electron density in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions involving this compound at a molecular level. Through methods rooted in quantum mechanics (QM), such as Density Functional Theory (DFT), and hybrid approaches like quantum mechanics/molecular mechanics (QM/MM), researchers can model reaction pathways, identify transient intermediates, and characterize the transition states that govern reaction rates. conicet.gov.arresearchgate.netntu.edu.sg These theoretical studies are crucial for understanding both non-enzymatic and enzymatic transformations of phosphate esters.

A significant area of investigation is the catalytic hydrolysis of alkyl phosphates by enzymes like alkaline phosphatase (AP). conicet.gov.arnih.govnih.gov Computational models of the enzyme's active site have been used to elucidate the catalytic mechanism. conicet.gov.arnih.gov The process typically involves a two-step mechanism where a nucleophilic residue in the active site, such as serine, attacks the phosphorus atom of the phosphate ester. conicet.gov.ar This leads to the formation of a covalent phosphoserine intermediate and the release of the alcohol (propanol in this case). conicet.gov.ar The phosphoserine intermediate is then hydrolyzed by a water molecule, regenerating the active enzyme and releasing inorganic phosphate. conicet.gov.ar

Quantum mechanical calculations have been employed to determine the free energy barriers for these steps. For a series of alkyl phosphates, including methyl, ethyl, and propyl phosphates, the phosphorylation of the enzyme (the first chemical step) has been identified as the rate-determining step. conicet.gov.ar The calculated free energy of activation for this step provides insight into the enzyme's catalytic efficiency. For instance, studies on human placental alkaline phosphatase have calculated the free energy barrier for the phosphorylation step with various alkyl phosphates. conicet.gov.ar

| Substrate | Calculated Free Energy of Activation (ΔG‡) in kcal/mol |

| Methyl Phosphate | 18.9 |

| Ethyl Phosphate | 18.2 |

| Propyl Phosphate | 18.4 |

| Butyl Phosphate | 18.1 |

| Isobutyl Phosphate | 16.3 |

| This table presents the computationally determined free energy barriers for the phosphorylation step of alkaline phosphatase catalyzed hydrolysis of various alkyl phosphates. The data highlights the energy required for the initial nucleophilic attack by the enzyme on the substrate. |

These computational results align with experimental observations that suggest the chemical step for enzyme phosphorylation is rate-limiting for the hydrolysis of alkyl phosphates. conicet.gov.arresearchgate.net Furthermore, theoretical models can explore the nature of the transition state, revealing that the enzymatic reaction proceeds through a largely dissociative transition state, a finding supported by linear free-energy relationships derived from both experimental and computational data. conicet.gov.arnih.gov

Computational methods are also used to investigate non-enzymatic reaction pathways. dtic.mil For example, the dihydrogen phosphate ion itself can act as a catalyst in certain reactions, such as the dehydration of serine residues, by functioning as a proton-relay mediator. nih.gov Such studies calculate the activation barriers for multi-step reactions, providing a detailed picture of the energy landscape and the role of the phosphate moiety in facilitating proton transfer. nih.gov

Thermodynamic and Kinetic Modeling of Phosphate Hydration and Hydrolysis

The interaction of this compound with its aqueous environment is fundamental to its reactivity. Computational modeling is instrumental in quantifying the thermodynamics and kinetics of its hydration and subsequent hydrolysis.

Hydration Modeling:

The stability and structure of phosphate ions in water are dictated by hydration, a process driven by the formation of hydrogen bonds. researchgate.netucl.ac.uk Electronic structure calculations, including Møller-Plesset perturbation theory (MP2) and DFT, have been used to compute the hydration enthalpies of phosphate species. researchgate.net These studies reveal that dihydrogen phosphate forms strong hydrogen bonds with surrounding water molecules. researchgate.net

Natural Bond Orbital (NBO) analysis, a computational technique, provides deeper insight into these interactions. It shows that the strength of the hydrogen bonds is due to significant charge transfer from the phosphoryl oxygen lone pairs of the phosphate to the antibonding orbitals of the water molecules' O-H bonds. wisc.edu Water molecules can act as both hydrogen bond donors and acceptors, leading to cooperative charge transfer that strengthens these interactions and stabilizes the hydrated phosphate anion. researchgate.net

| Hydrated Species | Calculated Hydration Enthalpy (ΔHhyd) in kcal/mol |

| H2PO4-(H2O) | -21.4 |

| H2PO4-(H2O)2 | -38.7 |

| H2PO4-(H2O)3 | -54.0 |

| This table displays the calculated hydration enthalpies for the dihydrogen phosphate anion with one to three water molecules, illustrating the energetic favorability of the hydration process. |

Hydrolysis Modeling:

The hydrolysis of the P-O ester bond is a critical reaction for phosphate esters. researchgate.netacs.org While experimentally this reaction can be extremely slow for some phosphate esters in neutral solution, computational modeling allows for the detailed study of its kinetics and thermodynamics under various conditions. researchgate.netsamipubco.com Theoretical approaches can reconstruct the entire reaction pathway, calculating key parameters like the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) of activation. researchgate.net

Computational studies on model phosphate diesters have shown that the reaction mechanism is often a concerted, dissociative pathway where a water molecule acts as the nucleophile. researchgate.net The surrounding solvent molecules play a crucial role in facilitating proton transfers through the non-bridging phosphate oxygens. researchgate.net The activation parameters for hydrolysis are highly dependent on the solvent environment, a phenomenon that can be quantitatively explored through modeling. For instance, transferring a phosphate ester from water to a less polar solvent like acetone (B3395972) or cyclohexane (B81311) can dramatically increase the hydrolysis rate by lowering the activation enthalpy.

| Solvent | ΔG‡ (kcal/mol) | ΔH‡ (kcal/mol) | TΔS‡ (kcal/mol) |

| Water | 35.8 | 24.1 | -11.7 |

| Acetone | 27.8 | 19.6 | -8.2 |

| Cyclohexane | 21.9 | 13.7 | -8.2 |

| This table presents the activation parameters for the hydrolysis of a model phosphate diester (dineopentyl phosphate) in different solvents. The data illustrates the significant influence of the solvent on the reaction's energetics. Note: These values are for a related phosphate diester and serve to illustrate the type of data obtained from computational modeling. |

Kinetic studies on related organophosphate esters have shown that hydrolysis can proceed via different reactive species (e.g., neutral vs. mononegative forms) depending on the pH of the solution. chemijournal.com Computational modeling can help delineate these pH-dependent reaction mechanisms and calculate the specific rate constants for each pathway, which can then be compared with experimental kinetic data. chemijournal.com

Environmental Degradation Pathways of Propyl Dihydrogen Phosphate Analogs

Abiotic Degradation Studies (e.g., Ultrasonic Irradiation)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. cabidigitallibrary.org For organophosphate esters, hydrolysis and photolysis are the main abiotic pathways. cabidigitallibrary.org While specific studies on the ultrasonic irradiation of propyl dihydrogen phosphate (B84403) for degradation purposes are not prevalent in the reviewed literature, ultrasound is a known technique for enhancing chemical reactions. tandfonline.commarmara.edu.tr

Ultrasonic irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. tandfonline.comacademie-sciences.fr This process creates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates and enhance mass transfer between phases. tandfonline.comacademie-sciences.fr In the context of environmental remediation, ultrasound can decrease the thickness of the diffusion layer at solid-liquid interfaces, enhancing the rate of mass transfer and reaction in heterogeneous systems. marmara.edu.tr Studies on other compounds have shown that ultrasonic power can influence particle size and morphology, and in some cases, cause particle breakage. researchgate.netnih.gov For instance, research on the crystallization of potassium dihydrogen phosphate showed that ultrasound application modified crystal morphology and decreased the average crystal size. marmara.edu.trnih.gov This suggests that ultrasonic irradiation has the potential to act as an abiotic degradation method by physically and chemically altering the compound and enhancing its reactivity with surrounding media, such as water, thereby promoting hydrolysis.

Hydrolysis is a key abiotic degradation pathway for many organophosphate esters. cabidigitallibrary.org Studies on various alkyl dihydrogen phosphates, which are analogs of propyl dihydrogen phosphate, show that these compounds undergo hydrolysis, with the rate being influenced by factors such as pH and temperature. acs.org For example, the hydrolysis of methyl, ethyl, and isopropyl dihydrogen phosphates has been studied, demonstrating the susceptibility of the phosphate ester bond to cleavage in aqueous environments. acs.org Iron oxides have also been shown to facilitate the hydrolysis of organophosphate esters on their surfaces. cabidigitallibrary.org

Identification and Characterization of Alkyl Dihydrogen Phosphate Degradation Products

The degradation of organophosphate esters typically involves the sequential cleavage of the ester bonds. The degradation of organophosphate triesters is known to produce organophosphate diesters (di-OPEs) and monoesters (mono-OPEs). nih.govnsf.gov

For alkyl dihydrogen phosphates (monoesters), further degradation would involve the hydrolysis of the remaining ester linkage. For instance, the hydrolysis of 10-methacryloyloxydecyl dihydrogen phosphate (MDP), an analog, results in the formation of methacrylic acid and 10-hydroxydecyl dihydrogen phosphate (HDP). nih.gov Similarly, the degradation of tris(2-chloroethyl) phosphate (TCEP) proceeds through sequential oxidation of the alkyl chains, initially forming the diester product, followed by the monoester, and ultimately yielding inorganic phosphate. nsf.gov

Based on these analogous pathways, the primary degradation product of this compound would be the inorganic phosphate ion and propanol, resulting from the hydrolysis of the ester bond.

| Parent Compound | Degradation Pathway | Primary Degradation Products | Reference |

|---|---|---|---|

| Tris(2-chloroethyl) phosphate (TCEP) | Photocatalytic Oxidation | Bis(2-chloroethyl) phosphate (Diester), 2-chloroethyl dihydrogen phosphate (Monoester), Inorganic Phosphate | nsf.gov |

| 10-methacryloyloxydecyl dihydrogen phosphate (MDP) | Hydrolysis | Methacrylic acid, 10-hydroxydecyl dihydrogen phosphate (HDP) | nih.gov |

| Zinc(II) bis(O,O-dialkyl dithiophosphates) | Hydrolysis | Alkyl dihydrogen phosphate, Thiophosphoric acid, Phosphoric acid | rsc.org |

| This compound (Predicted) | Hydrolysis | Propanol, Inorganic Phosphate | N/A |

Kinetic Modeling of Environmental Transformation Processes

The kinetics of organophosphate ester degradation are often described using established models to predict their environmental persistence. A commonly applied model is the pseudo-first-order kinetic model. gdut.edu.cn This model has been successfully used to describe the aerobic degradation of several nonhalogenated OPEs, such as triphenyl phosphate (TPHP), tris(2-butoxyethyl) phosphate (TBOEP), and tri-n-butyl phosphate (TNBP). gdut.edu.cn

In heterogeneous systems, such as the photocatalytic degradation of TCEP on a TiO2 surface, the Langmuir-Hinshelwood model is often employed. nsf.gov This model accounts for the adsorption of the substrate onto the catalyst surface and the subsequent surface reaction. The degradation kinetics of TCEP were found to fit this model, with the apparent rate constants depending on the initial concentration of the compound. nsf.gov

For the hydrolysis of zinc(II) bis(O,O-dialkyl dithiophosphates), the process was found to follow first-order kinetics. rsc.org The rate of hydrolytic breakdown decreased as the size of the alkyl group increased, which was attributed to the diffusion of the compound across the solvent-water interface being the rate-limiting step. rsc.org Similarly, studies on the hydrolysis of alkyl dihydrogen phosphates like methyl, ethyl, and isothis compound have determined their rate constants under various conditions. acs.org

These models provide a framework for predicting the transformation rates of this compound analogs in the environment. The specific kinetic parameters would depend on environmental conditions such as temperature, pH, microbial activity, and the presence of catalytic surfaces. gdut.edu.cnscite.airesearchgate.net

| Compound/Process | Kinetic Model | Key Findings | Reference |

|---|---|---|---|

| Aerobic degradation of TPHP, TBOEP, TNBP | Pseudo-first-order | Degradation rate constants (k) varied by compound and initial concentration. | gdut.edu.cn |

| TiO2 photocatalytic degradation of TCEP | Langmuir-Hinshelwood | The process is likely controlled by mass transfer (adsorption/desorption) at the TiO2 surface. | nsf.gov |

| Hydrolysis of Zinc(II) bis(O,O-dialkyl dithiophosphates) | First-order | Rate of breakdown decreases as the size of the alkyl group increases. | rsc.org |

| Detoxification of Paraoxon by A-esterase | Ordered Uni Bi kinetic mechanism | Characterized by a rapid initial phase followed by a slower, steady phase. | nih.gov |

Applications in Chemical Research and Materials Science Academic Focus

Propyl Dihydrogen Phosphate (B84403) as a Reagent in Organic Synthesis

Alkyl dihydrogen phosphates, a class of compounds that includes propyl dihydrogen phosphate, are important intermediates and reagents in organic synthesis. thieme-connect.de Their primary utility lies in their role as phosphorylating agents. The preparation of these monoesters can be challenging due to the potential for competitive formation of di- and trisubstituted phosphates and pyrophosphates. thieme-connect.de To circumvent these side reactions, synthetic methods often employ phosphate triesters with two cleavable groups, which can be selectively removed to yield the desired alkyl dihydrogen phosphate. thieme-connect.de Another approach involves using activated phosphates to achieve selective monophosphorylation of alcohols. thieme-connect.de

These compounds are crucial in medicinal chemistry for creating water-soluble prodrugs and are fundamental building blocks for a wide array of biologically significant molecules such as nucleic acids, phospholipids, and coenzymes. thieme-connect.de The reactivity of the phosphate group allows for its incorporation into complex molecular architectures, a foundational process in synthetic organic chemistry. georganics.sk While specific documented examples detailing the use of this compound as a reagent are specialized, its function follows the general principles established for alkyl dihydrogen phosphates in phosphorylation reactions. thieme-connect.degeorganics.sk

Development of Dihydrogen Phosphate-Based Catalysts

The dihydrogen phosphate anion (H₂PO₄⁻) has become a key component in the design of advanced catalysts, particularly in the fields of ionic liquids and hybrid materials. mdpi.com Its unique properties, including Brönsted acidity and the ability to participate in hydrogen bonding, make it a versatile functional group for catalysis. researchgate.net

Ionic liquids (ILs) featuring the dihydrogen phosphate anion are recognized as a class of green, recyclable catalysts for various organic transformations. chemmethod.commdpi.com The design of these catalysts involves pairing a large organic cation with the H₂PO₄⁻ anion. chemmethod.com This combination results in a salt that is liquid at or near room temperature and possesses tunable acidity and stability. researchgate.netchemmethod.com

Researchers have successfully synthesized and characterized several dihydrogen phosphate-based ILs, demonstrating their efficacy in acid-catalyzed reactions. For instance, benzimidazolium dihydrogen phosphate has been developed as a novel, efficient, and reusable catalyst for synthesizing pyrano[2,3-d]pyrimidine and pyrano[3,2-c]chromene derivatives in aqueous media. chemmethod.com Similarly, pyridinium (B92312) dihydrogen phosphate has been studied for its catalytic performance in the synthesis of butyl acetate (B1210297), where theoretical and kinetic studies elucidated its reaction mechanism. researchgate.net The design principle hinges on the organic cation's structure influencing the IL's physical properties while the dihydrogen phosphate anion provides the Brönsted acid catalytic sites. researchgate.netchemmethod.com

Table 1: Examples of Dihydrogen Phosphate-Based Ionic Liquid Catalysts

| Ionic Liquid Catalyst Name | Cation Structure | Application | Reference |

| Benzimidazolium dihydrogen phosphate | Benzimidazolium | Synthesis of pyrano[2,3-d]pyrimidines | chemmethod.com |

| Pyridinium dihydrogen phosphate (P2HP) | Pyridinium | Synthesis of butyl acetate | researchgate.net |

| 1-isobutyl-3-methylimidazolium dihydrogen phosphate | Imidazolium (B1220033) | Friedel-Crafts acylation | mdpi.com |

| 1-ethyl-3-methylimidazolium dihydrogen phosphate | Imidazolium | Gas hydrate (B1144303) inhibition | researchgate.net |

| Dihydrogen 4,4′-trimethylenedipiperidine phosphate | Piperidinium | Synthesis of dihydro pyrano [2,3-c] pyrazole | researchgate.net |